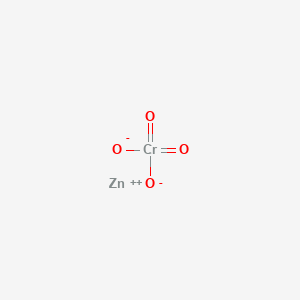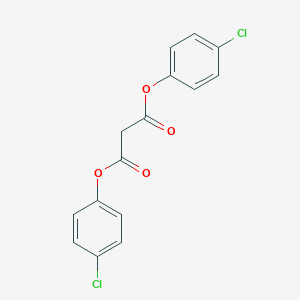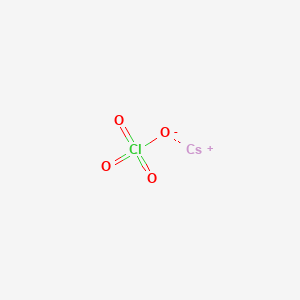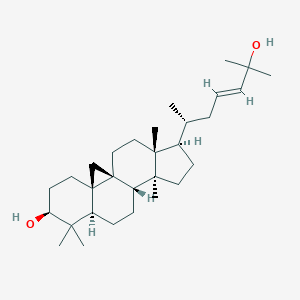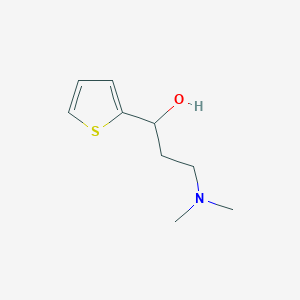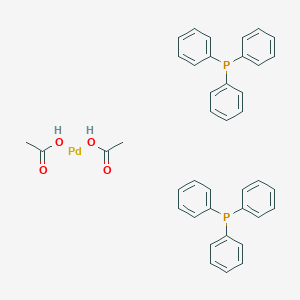
1,2-bis(phenoxymethyl)benzene
Overview
Description
1,2-bis(phenoxymethyl)benzene: is an organic compound with the molecular formula C20H18O2 It is a derivative of benzene, where two phenoxymethyl groups are attached to the 1 and 2 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-bis(phenoxymethyl)benzene can be achieved through several methods. One common method involves the reaction of 1,2-bis(hydroxymethyl)benzene with phenol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the phenoxymethyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 1,2-bis(phenoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the phenoxymethyl groups to hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: 1,2-bis(phenoxymethyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound can be used to study the interactions of phenoxymethyl groups with biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1,2-bis(phenoxymethyl)benzene involves its interaction with molecular targets through its phenoxymethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the reaction conditions. The pathways involved in these reactions are influenced by the electronic and steric effects of the phenoxymethyl groups .
Comparison with Similar Compounds
- Benzene, 1,2-bis(phenylthiomethyl)-
- Benzene, 1,2-bis(phenylselenomethyl)-
- Benzene, 1,2-bis(hydroxymethyl)-
Comparison: 1,2-bis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which impart distinct electronic and steric properties compared to its analogs. For example, Benzene, 1,2-bis(phenylthiomethyl)- and Benzene, 1,2-bis(phenylselenomethyl)- contain sulfur and selenium atoms, respectively, which can significantly alter their reactivity and applications. Benzene, 1,2-bis(hydroxymethyl)-, on the other hand, has hydroxyl groups that make it more hydrophilic and reactive towards different types of chemical reactions .
Properties
IUPAC Name |
1,2-bis(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBMEAENZGSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074891 | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10403-74-4 | |
| Record name | 1,2-Bis(phenoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10403-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2-bis(phenoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(phenoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of using 1,2-bis(phenoxymethyl)benzene in the study mentioned in the abstract?
A1: The research highlights the use of this compound as a precursor to generate o-quinodimethane (o-QDM) through excimer laser photolysis []. o-QDMs are highly reactive intermediates valuable in organic synthesis, particularly for constructing complex cyclic structures. this compound, when exposed to specific wavelengths of light from excimer lasers, undergoes a photochemical transformation, releasing o-QDM. This o-QDM can then react with various dienophiles (compounds with a double bond) to form cycloadducts, which are products of a [4+2] cycloaddition reaction. This approach offers a controlled and efficient way to generate o-QDM and utilize its reactivity for synthesizing diverse organic compounds.
Q2: What is the role of the excimer laser in this research, and why is it particularly relevant to this compound?
A2: The research demonstrates that this compound effectively generates o-QDM upon irradiation with excimer lasers, specifically KrF (248 nm), XeCl (308 nm), and XeF (351 nm) lasers []. The choice of laser wavelength is crucial as it needs to match the energy required to trigger the photochemical transformation of this compound into o-QDM. This study found that the KrF excimer laser (248 nm) was the most efficient in facilitating this reaction, leading to higher consumption of the starting material and increased yields of the desired cycloadducts. This highlights the importance of selecting an appropriate light source tailored to the specific photochemical properties of the starting compound for successful o-QDM generation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


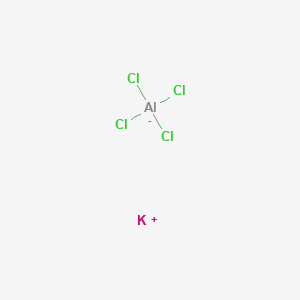
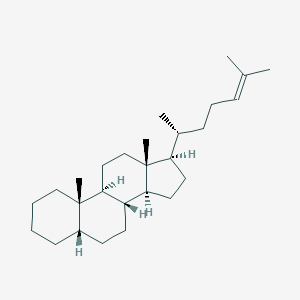

![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)


